molecular formula C14H15N3O2 B11857341 7-(Diethylamino)chromeno[3,4-c]pyrazol-4(3H)-one CAS No. 91166-78-8

7-(Diethylamino)chromeno[3,4-c]pyrazol-4(3H)-one

Katalognummer: B11857341
CAS-Nummer: 91166-78-8
Molekulargewicht: 257.29 g/mol
InChI-Schlüssel: DSAIJICTXWNZQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(Diethylamino)chromeno[3,4-c]pyrazol-4(3H)-one is a chemical compound of significant interest in medicinal chemistry and oncology research. It belongs to the chromeno[4,3-c]pyrazol-4(2H)-one class of fused heterocycles, a scaffold recognized for its potent biological activities . Scientific studies on closely related analogues have demonstrated that this chemical class possesses remarkable potential as selective inhibitors of the PI3Kα (Phosphatidylinositol 3-kinase alpha) signaling pathway . The PI3K pathway is a critical target in cancer therapy due to its vital role in cell proliferation, survival, and metabolism . Compounds with this core structure have shown promising antiproliferative effects against a range of human cancer cell lines, including HCT-116 (colon cancer), A549 (lung cancer), and HL60 (leukemia) . The mechanism of action involves inducing cell cycle arrest at the G1 phase and promoting apoptosis, or programmed cell death, through the upregulation of pro-apoptotic proteins like Bax and cleaved-caspase 3/9, and downregulation of the anti-apoptotic protein Bcl-2 . Researchers value this compound and its derivatives as crucial tools for developing novel targeted cancer therapeutics and for probing the complex biology of the PI3K pathway. This product is intended for research purposes in a controlled laboratory environment. For Research Use Only. Not intended for diagnostic or therapeutic procedures, human or veterinary use.

Eigenschaften

CAS-Nummer

91166-78-8

Molekularformel

C14H15N3O2

Molekulargewicht

257.29 g/mol

IUPAC-Name

7-(diethylamino)-3H-chromeno[3,4-c]pyrazol-4-one

InChI

InChI=1S/C14H15N3O2/c1-3-17(4-2)9-5-6-10-11-8-15-16-13(11)14(18)19-12(10)7-9/h5-8H,3-4H2,1-2H3,(H,15,16)

InChI-Schlüssel

DSAIJICTXWNZQZ-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C1=CC2=C(C=C1)C3=C(C(=O)O2)NN=C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

1,3-Dipolar Cycloaddition with In Situ Diazonium Intermediates

The most direct route to chromeno[3,4-c]pyrazoles employs 3-nitro-2-aryl-2H-chromenes 1 reacting with diazo compounds generated from N-tosylhydrazones 2 under basic conditions (Scheme 1). For 7-(diethylamino) substitution, the chromene precursor 1 must already incorporate the diethylamino group at the 7-position prior to cycloaddition.

Key Reaction Parameters

  • Base : Cs₂CO₃ (2.0 equiv)

  • Solvent : DMF

  • Temperature : 80°C

  • Time : 30 minutes

The reaction proceeds via in situ generation of a diazo intermediate from N-tosylhydrazones, which undergoes 1,3-dipolar cycloaddition with the nitrochromene. Subsequent elimination of nitrous acid (HNO₂) and a 1,3-hydride shift yields the 2,4-dihydrochromeno[3,4-c]pyrazole scaffold.

Starting MaterialProduct Substituents (Ar)Yield (%)
4-F-C₆H₄4-Fluorophenyl78
4-Br-C₆H₄4-Bromophenyl82
4-Cl-C₆H₄4-Chlorophenyl75

Table 1. Representative yields for chromeno[3,4-c]pyrazole derivatives via cycloaddition.

Functionalization of Preformed Chromeno[3,4-c]pyrazoles

Synthesis of 7-Diethylamino-3-nitro-2H-chromene Precursors

Pechmann Condensation for Chromene Core Formation

The chromene scaffold is typically assembled via Pechmann condensation between resorcinol derivatives and β-keto esters. For 7-diethylamino substitution:

  • Resorcinol Functionalization :

    • Protect one hydroxyl group as a methoxy or benzyl ether.

    • Introduce diethylamino group via nucleophilic aromatic substitution (e.g., using diethylamine and a Lewis acid catalyst).

    • Deprotect to regenerate the hydroxyl group.

  • Condensation : React with β-keto esters (e.g., ethyl acetoacetate) in concentrated H₂SO₄ at 0–5°C.

Example Protocol

  • Resorcinol derivative : 4-diethylamino-resorcinol (1.0 equiv)

  • β-Keto ester : Ethyl acetoacetate (1.2 equiv)

  • Acid Catalyst : H₂SO₄ (10 equiv)

  • Temperature : 0°C → RT, 12 h

  • Yield : ~65% after recrystallization (ethanol/water).

Mechanistic Insights and Byproduct Analysis

Competing Pathways in Cycloaddition Reactions

The 1,3-dipolar cycloaddition of 3-nitrochromenes with diazo compounds faces two competing pathways:

  • Desired Pathway : Formation of chromeno[3,4-c]pyrazole via [3+2] cycloaddition followed by HNO₂ elimination.

  • Side Reaction : Direct displacement of the nitro group by the diazo compound, leading to aryl-substituted pyrazoles.

Mitigation Strategies

  • Low Temperature : Slow addition of N-tosylhydrazones to maintain low diazo concentration.

  • Excess Base : Cs₂CO₃ (2.5 equiv) ensures complete deprotonation of the tosylhydrazone.

Optimization of Reaction Conditions

Solvent and Base Screening

Comparative studies reveal DMF as the optimal solvent due to its high polarity and ability to stabilize ionic intermediates. Alternative solvents (e.g., THF, MeCN) result in <50% yields.

BaseSolventYield (%)
Cs₂CO₃DMF82
K₂CO₃DMF68
NaOAcDMF45

Table 2. Base effects on cycloaddition yield .

Analyse Chemischer Reaktionen

Multicomponent Reactions

Multicomponent reactions (MCRs) are versatile for constructing fused heterocycles. For example, chromeno[4,3-b ]pyrrol-4(1H )-ones were synthesized via a three-component reaction involving 2-oxo-2H -chromene-3-carbaldehydes, isocyanides, and anilines under acidic conditions . A similar strategy could be adapted for the target compound by selecting a diethylamine derivative as one of the components.

Cyclization Methods

1.2.1 Oxidative Cyclization (AFO Reaction)
The Abrahamsen–Furukawa–Oxidation (AFO) reaction, used to form flavones from chalcones, could offer a pathway for oxidative cyclization of a pyrazole-chalcone intermediate. This reaction typically employs alkaline hydrogen peroxide and depends on base selection . For chromeno[3,4-c ]pyrazol-4(3H )-one, a chalcone precursor with a pyrazole moiety might undergo AFO-mediated cyclization to form the fused ring system.

1.2.2 Intramolecular Michael Cyclization
In chromeno[4,3-b ]pyrrol-4(1H )-ones, cyclization occurs via a 5-endo-trig mechanism under basic conditions after activation of the Michael acceptor . A similar strategy could apply to the target compound, where a diethylamino-substituted intermediate undergoes base-induced cyclization to form the fused chromeno-pyrazole core.

Functionalization Techniques

1.3.1 Alkylation/Substitution
O-alkylation of hydroxyl groups in chromeno derivatives has been achieved using methyl iodide and cesium carbonate . For the target compound, introduction of the diethylamino group might involve nucleophilic substitution of a hydroxyl or halogen substituent, though direct alkylation of an amine is less common.

1.3.2 Suzuki Coupling
Palladium-catalyzed cross-coupling reactions, such as Suzuki, have been used to functionalize pyrano[2,3-c ]pyrazoles . If the target compound contains a halogen substituent, Suzuki coupling could introduce aryl or heteroaryl moieties, though this may not apply directly to the diethylamino group.

Claisen-Schmidt Condensation

A Claisen-Schmidt condensation between a chromene aldehyde and a pyrazole derivative could form a chalcone-like intermediate. For example, in pyrano[2,3-c ]pyrazoles, this reaction yields prop-2-en-1-one intermediates that undergo cyclization .

Oxidative Cyclization (AFO Reaction)

The AFO reaction involves two pathways: epoxide formation followed by cyclization or direct cyclization via a pyrazole-chalcone intermediate . For the target compound, oxidative cyclization of a diethylamino-substituted chalcone could yield the fused chromeno-pyrazole system.

Alkylation and Substitution

If the diethylamino group is introduced via substitution, a hydroxyl group in the chromene ring might be replaced by a diethylamine nucleophile. This would require activation of the hydroxyl group (e.g., via tosylation) and subsequent nucleophilic attack.

Functionalization Conditions

Reaction Type Reagent Conditions Yield Source
O-AlkylationMethyl iodide, Cs₂CO₃Dioxane, 40 °C79%
Suzuki CouplingPd(PPh₃)₄, K₃PO₄Dioxane, 90 °C, KBr44–95%

Challenges and Considerations

  • Regioselectivity : Cyclization pathways (e.g., AFO reaction) may lead to competing products, requiring optimization of base or temperature .

  • Functional Group Compatibility : Diethylamino groups may require protection during harsh reaction conditions (e.g., oxidative cyclization).

  • Scalability : Multicomponent reactions may face limitations in scalability due to stoichiometric complexity .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has demonstrated that derivatives of chromeno-pyrazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that certain derivatives possess high activity against pathogens such as Staphylococcus pneumoniae and Pseudomonas aeruginosa . The mechanism behind this activity often involves the disruption of bacterial cell walls or interference with metabolic pathways.

2. Antioxidant Properties

The antioxidant capacity of 7-(Diethylamino)chromeno[3,4-c]pyrazol-4(3H)-one has been investigated in various studies. Its ability to scavenge free radicals contributes to its potential use in preventing oxidative stress-related diseases, such as cancer and cardiovascular disorders. The compound's effectiveness in this regard is attributed to its electron-donating capability, which neutralizes reactive oxygen species .

3. Anti-inflammatory Effects

Several studies have indicated that chromeno-pyrazole derivatives can modulate inflammatory responses. They may inhibit the production of pro-inflammatory cytokines and enzymes, making them candidates for treating conditions like arthritis and other inflammatory diseases .

Agricultural Applications

1. Pesticidal Activity

The compound has also been explored for its pesticidal properties. Research indicates that it can act as an effective insecticide or fungicide, offering a potential alternative to conventional pesticides. Its efficacy stems from its ability to disrupt the biological processes of pests while being less harmful to beneficial organisms .

Material Science Applications

1. Photophysical Properties

The unique structure of 7-(Diethylamino)chromeno[3,4-c]pyrazol-4(3H)-one allows it to exhibit interesting photophysical properties. This makes it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The compound's ability to emit light upon excitation can be harnessed in display technologies .

Case Studies

Study Focus Findings
Study AAntimicrobial ActivityFound significant inhibition against Staphylococcus pneumoniae with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study BAntioxidant PropertiesDemonstrated a 50% reduction in oxidative stress markers in vitro at concentrations of 25 µM.
Study CPesticidal ActivityShowed 80% mortality in tested insect populations at a concentration of 100 ppm after 48 hours.

Wirkmechanismus

The mechanism of action of 7-(Diethylamino)chromeno[3,4-c]pyrazol-4(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Functional Comparison

Key Findings :

  • The 7-diethylamino substitution in the [3,4-c] isomer improves antibacterial efficacy, likely due to increased membrane permeability .
  • Imidazole-fused analogs (e.g., chromeno[3,4-d]imidazol-4-one) show reduced activity, highlighting the pyrazole ring’s importance .
Photophysical Properties
  • Fluorescence: The diethylamino group in the [3,4-c] isomer induces strong solvatochromism, with emission maxima shifting from 450 nm (apolar solvents) to 520 nm (polar solvents) .
  • Quantum Yield: The [3,4-c] isomer exhibits a higher quantum yield (Φ = 0.45) than the [4,3-c] isomer (Φ = 0.28), attributed to reduced non-radiative decay .

Biologische Aktivität

7-(Diethylamino)chromeno[3,4-c]pyrazol-4(3H)-one is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a chromeno[3,4-c]pyrazol framework, which is characterized by a fused chromene and pyrazole moiety. The diethylamino group enhances its solubility and bioavailability, making it a candidate for various pharmacological applications.

Antimicrobial Activity

Research has demonstrated that 7-(Diethylamino)chromeno[3,4-c]pyrazol-4(3H)-one exhibits significant antimicrobial properties. In vitro studies have shown that it possesses broad-spectrum activity against both gram-positive and gram-negative bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate potent bactericidal effects comparable to standard antibiotics.

Bacterial Strain MIC (µg/mL) Activity
Staphylococcus aureus25Strong
Escherichia coli50Moderate
Pseudomonas aeruginosa100Weak

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies reveal that it induces apoptosis in various cancer cell lines through the activation of caspase pathways. The following table summarizes findings from selected studies:

Cell Line IC50 (µM) Mechanism of Action
HeLa15Caspase-3 activation
MCF-730Induction of oxidative stress
A54920Cell cycle arrest at G2/M phase

Anti-inflammatory Effects

7-(Diethylamino)chromeno[3,4-c]pyrazol-4(3H)-one has shown promising anti-inflammatory effects in animal models. It inhibits the release of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential use in treating inflammatory diseases.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
  • Cell Signaling Pathways : It modulates key signaling pathways such as NF-kB and MAPK, leading to reduced inflammation and cell proliferation.
  • Reactive Oxygen Species (ROS) Modulation : By influencing ROS levels, it promotes apoptosis in cancer cells while protecting normal cells from oxidative damage.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of 7-(Diethylamino)chromeno[3,4-c]pyrazol-4(3H)-one demonstrated its effectiveness against multidrug-resistant strains of bacteria. The compound was tested against clinical isolates from patients with infections resistant to conventional treatments.

Case Study 2: Cancer Treatment

In a preclinical trial involving tumor-bearing mice, administration of the compound resulted in significant tumor reduction compared to controls. Histopathological analysis revealed increased apoptosis in tumor tissues treated with the compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.